4-methyl-1-(pentan-3-yl)-1H-pyrazol-3-amine
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Overview
Description
4-methyl-1-(pentan-3-yl)-1H-pyrazol-3-amine is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by a methyl group at the 4-position and a pentan-3-yl group at the 1-position of the pyrazole ring, with an amine group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1-(pentan-3-yl)-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methyl-3-pentanone with hydrazine hydrate to form the corresponding hydrazone, followed by cyclization under acidic conditions to yield the pyrazole ring. The reaction conditions often involve refluxing the mixture in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-methyl-1-(pentan-3-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include pyrazole oxides, reduced amine derivatives, and substituted pyrazoles with various functional groups.
Scientific Research Applications
4-methyl-1-(pentan-3-yl)-1H-pyrazol-3-amine has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-methyl-1-(pentan-3-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or receptor antagonism, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-1-(methylamino)pentan-3-ylphenol
- 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one
- 1-(4-methylphenyl)-2-(ethylamino)pentan-1-one
Uniqueness
4-methyl-1-(pentan-3-yl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its structural features allow for specific interactions with molecular targets, differentiating it from other similar compounds.
Properties
Molecular Formula |
C9H17N3 |
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Molecular Weight |
167.25 g/mol |
IUPAC Name |
4-methyl-1-pentan-3-ylpyrazol-3-amine |
InChI |
InChI=1S/C9H17N3/c1-4-8(5-2)12-6-7(3)9(10)11-12/h6,8H,4-5H2,1-3H3,(H2,10,11) |
InChI Key |
BPCXRXAWEWZNSA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)N1C=C(C(=N1)N)C |
Origin of Product |
United States |
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